3-[(4-fluorophenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-[(4-fluorophenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological versatility.
- A 3-[(4-fluorophenyl)methyl] substituent, introducing aromatic and fluorinated motifs that enhance lipophilicity and metabolic stability.
- A 2-{[2-(6-methyl-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl} side chain, incorporating a benzoxazine ring linked via a sulfanyl-ethyl-ketone group. Benzoxazine moieties are associated with improved binding affinity in CNS-targeting compounds .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S2/c1-15-2-7-20-19(12-15)27(9-10-31-20)21(29)14-33-24-26-18-8-11-32-22(18)23(30)28(24)13-16-3-5-17(25)6-4-16/h2-8,11-12H,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWNUBHJUKATHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.47 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a benzoxazine moiety and a fluorophenyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. Specifically, the presence of the benzoxazine moiety has been linked to enhanced cytotoxicity against several cancer cell lines:
The compound's mechanism of action appears to involve the inhibition of angiogenesis and modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. In vitro assays have shown efficacy against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory effects of related thieno[3,2-d]pyrimidine compounds have been documented in several studies. The compound's ability to reduce pro-inflammatory cytokines makes it a candidate for further exploration in inflammatory disease models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thieno[3,2-d]pyrimidine scaffold and the benzoxazine component have shown varying degrees of potency:
- Fluorophenyl Substitution: The presence of the fluorine atom enhances lipophilicity and may improve cellular uptake.
- Benzoxazine Moiety: Variants with different substituents on the benzoxazine ring have shown improved anticancer activity due to better interaction with target proteins involved in cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition: In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls (p < 0.05) .
- Antimicrobial Efficacy in Animal Models: In murine models infected with Staphylococcus aureus, administration of the compound led to a marked decrease in bacterial load and inflammation markers .
Comparison with Similar Compounds
Core Scaffold Variations
Thieno[3,2-d]pyrimidin-4-one derivatives are compared to analogs with alternative fused-ring systems:
- Pyrido-thienopyrimidinones (e.g., ): Fusion with pyridine rings increases π-π stacking interactions, which may enhance binding to kinase domains .
Substituent Analysis
Key substituents influencing pharmacological profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
